molecular formula C20H17N3O3 B2916827 7-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide CAS No. 1203207-55-9

7-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide

Cat. No. B2916827
CAS RN: 1203207-55-9
M. Wt: 347.374
InChI Key: UUIFNYKZHJNXQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized through a three-component reaction involving 3-methyl-1-phenyl-5-pyrazolone (1) and various benzaldehydes (2). Sodium acetate catalyzes the reaction at room temperature. The resulting product is 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives (3a–q) in high to excellent yields. Isolation is straightforward by simple filtration .


Molecular Structure Analysis

The molecular formula of this compound is C₂₇H₂₄N₆O₃ . It consists of a benzofuran core, a pyrazole ring, and a carboxamide group. The methoxy group is attached to the benzofuran moiety, and the methyl group is part of the pyrazole ring. The overall structure contributes to its biological activity .


Chemical Reactions Analysis

The compound exhibits radical scavenging activity, making it potentially useful as an antioxidant. It has been tested in vitro on colorectal RKO carcinoma cells, revealing cytotoxic properties. Some derivatives, such as compound 3i, demonstrated potent scavenging activity and cytotoxicity against RKO cells. Autophagy proteins were activated as a survival mechanism, while p53-mediated apoptosis was the predominant pathway of cell death .


Physical And Chemical Properties Analysis

  • Molecular Weight : 533.6 g/mol

Scientific Research Applications

Synthesis and Chemical Properties

  • Practical Synthesis of CCR5 Antagonists : A study by Ikemoto et al. (2005) developed a practical method for synthesizing a CCR5 antagonist, showcasing a new, cost-effective method without the need for chromatographic purification [Ikemoto, T., Ito, T., Nishiguchi, A., Miura, S., & Tomimatsu, K. (2005)]. This research emphasizes the chemical synthesis and optimization strategies for producing compounds with potential therapeutic effects. Read more.

  • Characterization of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives : Hassan et al. (2014) synthesized and characterized new derivatives with potential cytotoxic activities against Ehrlich Ascites Carcinoma cells, demonstrating the compound's interaction and potential therapeutic applications [Hassan, A. S., Hafez, T., & Osman, S. A. (2014)]. Read more.

  • Antimicrobial Screening of Azetidinone Derivatives : Research by Idrees et al. (2020) involved synthesizing azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, showing significant yields and antibacterial activity against pathogenic bacteria such as S. aureus and E. coli [Idrees, M., Bodkhe, Y. G., Siddiqui, N., & Kola, S. (2020)]. Read more.

Biological Activities

  • Neuroprotective and Antioxidant Effects : A study by Cho et al. (2015) synthesized a series of novel benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities. This research highlights the compound's potential in protecting against excitotoxic neuronal damage and its antioxidant capacity [Cho, J., Park, C.-H., Lee, Y., Kim, S., Bose, S., Choi, M., Kumar, A. S., Jung, J.-K., & Lee, H. (2015)]. Read more.

properties

IUPAC Name

7-methoxy-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-13-11-18(23(22-13)15-8-4-3-5-9-15)21-20(24)17-12-14-7-6-10-16(25-2)19(14)26-17/h3-12H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIFNYKZHJNXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide

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